Glycyl-L-glutamine monohydrate

Description

The exact mass of the compound Glycyl-L-glutamine monohydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Glycyl-L-glutamine monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycyl-L-glutamine monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

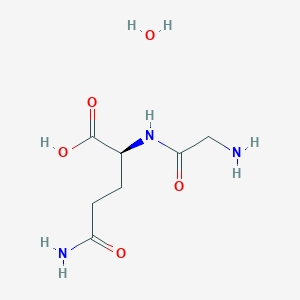

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWVRQACSYLOH-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647443 | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172669-64-6 | |

| Record name | Glycyl-glutamine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL-GLUTAMINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Glycyl-L-glutamine Monohydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-glutamine monohydrate, a stable dipeptide of glycine and L-glutamine, serves as a highly effective delivery vehicle for glutamine, an amino acid crucial for a myriad of physiological processes but plagued by instability in aqueous solutions. This technical guide delineates the core mechanism of action of Glycyl-L-glutamine monohydrate, offering an in-depth exploration of its journey from administration to its cellular and systemic effects. By providing a stable and bioavailable source of glutamine, Glycyl-L-glutamine circumvents the degradation issues associated with free L-glutamine, leading to enhanced therapeutic and cell culture outcomes. This guide will detail its uptake and metabolism, its role in maintaining intestinal barrier integrity, mitigating oxidative stress, modulating protein synthesis, and its influence on key cellular signaling pathways.

Introduction: The Rationale for a Stable Glutamine Source

L-glutamine is the most abundant free amino acid in the human body and plays a vital role in nitrogen transport, immune function, and as a primary fuel source for rapidly dividing cells such as enterocytes and lymphocytes. However, its utility in parenteral nutrition solutions and cell culture media is hampered by its inherent instability in aqueous solutions, where it degrades into pyroglutamic acid and ammonia. The accumulation of ammonia is cytotoxic and can negatively impact cell viability and function.

Glycyl-L-glutamine monohydrate was developed to overcome these limitations. As a dipeptide, it exhibits significantly greater stability and solubility, allowing for heat sterilization and extended shelf life of solutions. Upon administration, it is efficiently hydrolyzed by peptidases to release free glycine and L-glutamine, ensuring a steady and safe supply of this critical amino acid.

Physicochemical Properties and Stability

The primary advantage of Glycyl-L-glutamine lies in its superior physicochemical properties compared to L-glutamine.

| Property | L-Glutamine | Glycyl-L-glutamine Monohydrate | L-Alanyl-L-glutamine |

| Molecular Formula | C₅H₁₀N₂O₃ | C₇H₁₃N₃O₄·H₂O | C₈H₁₅N₃O₄ |

| Molecular Weight | 146.14 g/mol | 221.22 g/mol | 217.22 g/mol |

| Solubility in Water | 35 g/L at 25°C | High solubility | 568 g/L at 25°C |

| Stability in Aqueous Solution | Unstable; degrades to ammonia and pyroglutamic acid | Highly stable | Highly stable |

| Autoclavability | No | Yes | Yes |

| Ammonia Accumulation | High | Low | Low |

Table 1: Comparative physicochemical properties of L-glutamine and its dipeptide forms.

Mechanism of Action: From Dipeptide to Cellular Effects

The mechanism of action of Glycyl-L-glutamine monohydrate can be understood as a multi-step process involving its uptake, hydrolysis, and the subsequent physiological effects of the released L-glutamine and glycine.

Uptake and Metabolism

Following intravenous administration, Glycyl-L-glutamine is transported in the circulation. The dipeptide is primarily taken up by cells via peptide transporters, such as PEPT1 and PEPT2, which are expressed in various tissues, including the intestine and kidneys. Once inside the cell or on the cell surface, intracellular or membrane-bound peptidases rapidly hydrolyze the dipeptide bond, releasing free L-glutamine and glycine. This enzymatic cleavage ensures a controlled release of L-glutamine, preventing the rapid spikes in ammonia concentration associated with the degradation of free L-glutamine.

Caption: Uptake and metabolism of Glycyl-L-glutamine.

Maintenance of Intestinal Barrier Function

The intestinal epithelium is a highly proliferative tissue that relies on a constant supply of energy and biosynthetic precursors. L-glutamine is a primary fuel for enterocytes and plays a critical role in maintaining the integrity of the intestinal barrier. By providing a steady source of glutamine, Glycyl-L-glutamine supports the health and function of the intestinal mucosa.

The released L-glutamine contributes to:

-

Enterocyte Proliferation: Providing the necessary energy and building blocks for the rapid turnover of intestinal epithelial cells.

-

Tight Junction Protein Expression: Regulating the expression and localization of tight junction proteins such as occludin, claudin-1, and zonula occludens (ZO)-1.[1] These proteins are essential for maintaining the paracellular barrier, preventing the translocation of harmful substances from the gut lumen into the bloodstream.[2]

| Treatment | Occludin Expression (Fold Change) | Claudin-1 Expression (Fold Change) | ZO-1 Expression (Fold Change) |

| Glutamine Deprivation | Decreased | Decreased | Decreased |

| Glutamine Supplementation | Increased | Increased | Increased |

Table 2: Qualitative effect of glutamine on the expression of tight junction proteins in intestinal epithelial cells.[1]

Caption: Role in maintaining intestinal barrier function.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases. L-glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.

By delivering a sustained supply of glutamine, Glycyl-L-glutamine contributes to:

-

Glutathione Synthesis: The released glutamine is converted to glutamate, a key component of glutathione, thereby enhancing the cell's antioxidant capacity.

-

Reduced Oxidative Damage: Increased glutathione levels help to neutralize ROS, leading to a reduction in lipid peroxidation (measured by malondialdehyde levels) and an increase in the activity of antioxidant enzymes like superoxide dismutase (SOD).

| Parameter | Effect of Glycyl-L-glutamine Supplementation |

| Malondialdehyde (MDA) Levels | Decreased |

| Superoxide Dismutase (SOD) Activity | Increased |

| Glutathione (GSH) Levels | Increased |

Table 3: Effect of Glycyl-L-glutamine on markers of oxidative stress.

Caption: Attenuation of oxidative stress.

Modulation of Protein Synthesis and Signaling Pathways

L-glutamine is not only a building block for protein synthesis but also a signaling molecule that can influence key metabolic pathways.

-

mTOR Pathway Activation: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and protein synthesis. L-glutamine, along with other amino acids, activates the mTORC1 signaling complex, leading to the phosphorylation of downstream targets like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade of events promotes mRNA translation and protein synthesis.

-

IRE1α/JNK Pathway Inhibition: In conditions of cellular stress, such as endoplasmic reticulum (ER) stress, the inositol-requiring enzyme 1α (IRE1α) pathway can be activated, leading to the activation of c-Jun N-terminal kinase (JNK) and subsequent apoptosis. Glutamine has been shown to have a protective effect by inhibiting the IRE1α/JNK pathway, thereby reducing ER stress-induced apoptosis.

Caption: Modulation of protein synthesis and ER stress signaling.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of Glycyl-L-glutamine's mechanism of action.

D-Xylose Absorption Test for Intestinal Permeability

Objective: To assess the absorptive capacity of the small intestine, which is an indirect measure of intestinal barrier integrity.

Protocol:

-

Preparation: The subject fasts overnight (8-12 hours).

-

Administration: A baseline blood and urine sample is collected. The subject then ingests a standardized dose of D-xylose (typically 25g) dissolved in water.

-

Sample Collection: Blood samples are collected at 1 and 2 hours post-ingestion. All urine is collected for 5 hours.

-

Analysis: The concentration of D-xylose in the blood and urine samples is measured using spectrophotometry or high-performance liquid chromatography (HPLC).

-

Interpretation: Reduced levels of D-xylose in the blood and urine indicate malabsorption and a potential compromise of the intestinal barrier.

TUNEL Assay for Apoptosis

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Sample Preparation: Cells or tissue sections are fixed and permeabilized to allow entry of the labeling enzyme.

-

TdT Labeling: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If an indirectly labeled dUTP is used, a secondary detection step with a fluorescently labeled antibody or streptavidin conjugate is performed.

-

Analysis: The samples are visualized using fluorescence microscopy or flow cytometry to quantify the number of apoptotic cells (TUNEL-positive cells).

Western Blot for Tight Junction and ER Stress Proteins

Objective: To quantify the expression levels of specific proteins, such as occludin, claudin-1, ZO-1, GRP78, Caspase-12, and CHOP.

Protocol:

-

Protein Extraction: Cells or tissues are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein.

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the light emitted is detected to visualize and quantify the protein bands.

Measurement of Oxidative Stress Markers

Objective: To assess the level of oxidative stress by measuring markers of lipid peroxidation and the activity of antioxidant enzymes.

-

Malondialdehyde (MDA) Assay:

-

Reaction: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct.

-

Measurement: The absorbance of the resulting solution is measured spectrophotometrically at a specific wavelength (typically 532 nm). The concentration of MDA is determined by comparison to a standard curve.

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

Principle: The assay is based on the inhibition of a superoxide radical-generating system by SOD.

-

Reaction: A system (e.g., xanthine/xanthine oxidase) is used to generate superoxide radicals, which then reduce a detector molecule (e.g., a tetrazolium salt) to a colored formazan.

-

Measurement: The activity of SOD in the sample is determined by its ability to inhibit the rate of formazan formation, measured as a change in absorbance over time.

-

Conclusion

Glycyl-L-glutamine monohydrate represents a significant advancement in the delivery of glutamine for both clinical and research applications. Its enhanced stability and solubility overcome the critical limitations of free L-glutamine, ensuring a safe and effective supply of this conditionally essential amino acid. The mechanism of action is multifaceted, involving efficient cellular uptake and hydrolysis, followed by the exertion of glutamine's beneficial effects on intestinal barrier function, oxidative stress, and the regulation of protein synthesis and cell survival pathways. For researchers and drug development professionals, understanding these core mechanisms is paramount for the effective utilization of Glycyl-L-glutamine in therapeutic strategies and biopharmaceutical production processes. The detailed experimental protocols provided herein offer a foundational framework for further investigation into the pleiotropic effects of this important dipeptide.

References

Glycyl-L-glutamine monohydrate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for Glycyl-L-glutamine monohydrate. This dipeptide, a stabilized form of L-glutamine, is of significant interest in cell culture, clinical nutrition, and pharmaceutical development due to its enhanced stability and bioavailability compared to free L-glutamine.

Chemical Properties and Structure

Glycyl-L-glutamine monohydrate is a dipeptide formed from glycine and L-glutamine residues.[1][2] It exists as a white crystalline powder that is soluble in water.[1][3] The monohydrate form incorporates one molecule of water into its crystal structure.

The key physicochemical properties of Glycyl-L-glutamine and its monohydrate form are summarized in the table below for easy reference and comparison.

| Property | Value (Anhydrous) | Value (Monohydrate) | Citations |

| IUPAC Name | (2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | N/A | [2] |

| Synonyms | Gly-Gln, Glycylglutamine, H-Gly-Gln-OH | Gly-Gln monohydrate, N₂-Glycyl-L-glutamine | [2][4] |

| CAS Number | 13115-71-4 | 172669-64-6 (related), 13115-71-4 | [4][5] |

| Molecular Formula | C₇H₁₃N₃O₄ | C₇H₁₃N₃O₄ · H₂O | [5][6] |

| Molecular Weight | 203.20 g/mol | 221.21 g/mol | [5][6] |

| Appearance | White to off-white powder or crystals | White crystal or crystalline powder | [1][4][5] |

| Melting Point | 194 °C | 194 °C | [4][5] |

| Boiling Point | 643.1 ± 55.0 °C (Predicted) | N/A | [4][5] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | N/A | [4][5] |

| Water Solubility | 154 g/L (20 °C) | Soluble in water | [3][4] |

| Purity | ≥98.0%, typically ≥99.0% | N/A | [5][7] |

| Storage | Store in freezer at –20 °C, in a sealed, dark container under an inert atmosphere. | Keep in a dark place, inert atmosphere, store in freezer under -20°C. | [4][5] |

Glycyl-L-glutamine is a zwitterionic molecule at physiological pH, with a protonated amino group on the glycine residue and an ionized carboxyl group on the glutamine residue.[8] The peptide bond is in a trans conformation.[8]

-

SMILES: C(CC(=O)N)--INVALID-LINK--O)NC(=O)CN.O[6]

-

InChI: InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1[6]

-

InChIKey: KLFWVRQACSYLOH-WCCKRBBISA-N[6]

Caption: 2D structure of Glycyl-L-glutamine monohydrate.

Experimental Protocols

This section details common experimental methodologies for the synthesis, purification, and analysis of Glycyl-L-glutamine.

A common industrial preparation method involves the acylation of L-glutamine with chloroacetyl chloride, followed by ammonolysis.[9] This "one-pot" method is designed for large-scale production.[9]

Materials:

-

L-glutamine

-

Chloroacetyl chloride

-

Toluene

-

Sodium hydroxide (NaOH) solution (5 M)

-

Purified water

-

Ammonia gas

Procedure:

-

Acylation:

-

Add purified water, toluene, and L-glutamine to a reaction kettle under stirring.

-

Cool the mixture to 8-12 °C.

-

Simultaneously, slowly add a toluene solution of chloroacetyl chloride and a 5 M NaOH solution.

-

Maintain the reaction temperature at 8-12 °C and control the pH between 10.0 and 11.0 during the addition.[9]

-

After addition is complete, cool the mixture to 0-5 °C and continue stirring for 0.5-1 hour to complete the acylation, forming an N-chloroacetyl-L-glutamine aqueous solution.[9]

-

-

Phase Separation & Desalination:

-

Allow the layers to separate and collect the aqueous phase containing N-chloroacetyl-L-glutamine.

-

Treat the aqueous solution via electrodialysis to remove salts.[9]

-

-

Ammonolysis:

-

Introduce ammonia gas into the purified N-chloroacetyl-L-glutamine solution under pressure to perform the ammonolysis reaction, substituting the chloro group with an amino group to form Glycyl-L-glutamine.[9]

-

-

Crude Product Isolation:

-

Concentrate the reaction mixture, induce crystallization, and isolate the crude Glycyl-L-glutamine product by filtration and drying.[9]

-

Caption: Industrial synthesis workflow for Glycyl-L-glutamine.

The crude product is further purified using ion-exchange resin chromatography to meet high-purity standards suitable for pharmaceutical applications.[9]

Materials:

-

Crude Glycyl-L-glutamine

-

Purified water

-

WA-30 resin (or equivalent weak anion exchanger)

-

Methanol

-

0.22 µm microporous filter

Procedure:

-

Resin Treatment:

-

Dissolve the crude Glycyl-L-glutamine in purified water (approx. 10 times the mass of the crude product).

-

Add WA-30 resin (3-4 times the mass of the crude product) and stir for 2 hours at room temperature.[9]

-

Filter to remove and recover the resin.

-

-

Concentration and Crystallization:

-

Concentrate the filtrate under reduced pressure at 60-65 °C.

-

Filter the concentrated solution through a 0.22 µm microporous filter membrane.

-

Transfer the filtrate to a crystallization tank, heat to 40-45 °C, and slowly add methanol to induce crystallization.[9]

-

-

Final Product Isolation:

-

Cool the suspension to 20-25 °C and stir for 1 hour.

-

Isolate the crystals by centrifugal filtration.

-

Wash the filter cake with a small amount of methanol.

-

Dry the final product under vacuum at 60-65 °C until the water content is between 7.0-10.0% to yield high-purity Glycyl-L-glutamine monohydrate.[9]

-

High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity and assay of Glycyl-L-glutamine.

Instrumentation & Conditions (Typical):

-

System: HPLC with UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer) with an organic modifier like acetonitrile or methanol. Gradient or isocratic elution may be used.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~210 nm

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Accurately weigh and dissolve USP Glycyl-L-glutamine Reference Standard in the mobile phase or water to create a stock solution of known concentration. Prepare working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the Glycyl-L-glutamine sample in the same solvent to a concentration similar to the primary working standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Calculation: Compare the peak area of the Glycyl-L-glutamine peak in the sample chromatogram to the peak area from the standard chromatogram to calculate the purity and assay, ensuring it meets specifications (e.g., NLT 98.0% and NMT 101.5%).[7]

Biological Role and Significance

Glycyl-L-glutamine serves as a highly stable and soluble source of L-glutamine.[5][10] Free L-glutamine is notoriously unstable in aqueous solutions, degrading into pyroglutamic acid and ammonia, which can be toxic to cells in culture.[5] The dipeptide form circumvents this issue.

In biological systems, Glycyl-L-glutamine is efficiently hydrolyzed by peptidases present on the cell surface or intracellularly, releasing free L-glutamine and glycine.[10] The released L-glutamine then participates in numerous critical metabolic pathways.

Key Functions of Released L-Glutamine:

-

Immune Function: Serves as a primary energy source for immune cells like lymphocytes and macrophages.[10][11]

-

Protein Metabolism: Acts as a regulator of protein synthesis and helps reduce the breakdown of muscle protein.[11]

-

Gut Health: Promotes the integrity of the intestinal mucosa and serves as an energy source for enterocytes.[10]

-

Nitrogen Transport: Functions as a major carrier of nitrogen between tissues.[10][11]

-

Acid-Base Balance: Participates in ammonia metabolism in the kidneys, contributing to the body's acid-base balance.[11]

References

- 1. Glycyl-L-glutamine monohydrate | 13115-71-4 [chemicalbook.com]

- 2. Glycyl-L-glutamine | C7H13N3O4 | CID 123913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Glycyl-L-glutamine monohydrate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Glycyl-L-glutamine Monohydrate | Derivative for Cell Culture | Baishixing [aminoacids-en.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Glycyl-l-glutamine [doi.usp.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. CN112480208B - Industrial preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 10. caringsunshine.com [caringsunshine.com]

- 11. faithful-chemical.com [faithful-chemical.com]

Glycyl-L-glutamine Monohydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Glycyl-L-glutamine monohydrate, a stabilized dipeptide of L-glutamine, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, its critical role as a substitute for L-glutamine in cell culture, detailed experimental protocols, and its interaction with cellular signaling pathways.

Core Chemical and Physical Properties

Glycyl-L-glutamine is a dipeptide composed of glycine and L-glutamine. It is commercially available in both anhydrous and monohydrate forms. The presence of a water molecule in the monohydrate form results in a different CAS number and molecular weight, a distinction crucial for accurate experimental design. There is some discrepancy in the literature and commercial listings regarding the CAS number for the monohydrate versus the anhydrous form. For clarity, the properties of both are presented below. Researchers should always refer to the certificate of analysis for the specific lot they are using.

| Property | Glycyl-L-glutamine (Anhydrous) | Glycyl-L-glutamine Monohydrate |

| Synonyms | Gly-Gln, N2-Glycyl-L-glutamine | H-Gly-Gln-OH Monohydrate |

| CAS Number | 13115-71-4[1][2][3][4] | 172669-64-6[5][6][7][8] |

| Molecular Formula | C₇H₁₃N₃O₄[1][2][3][9] | C₇H₁₃N₃O₄ • H₂O[5][6][8] |

| Molecular Weight | 203.20 g/mol [1][2][9][10] | 221.21 g/mol [5][6] |

| Appearance | White crystalline powder | White to almost white crystalline powder[7] |

| Solubility | Soluble in water[3] | Soluble in water[8][11] |

| Storage Temperature | -20°C[2] | -20°C[5] |

Application in Cell Culture: A Stable Alternative to L-glutamine

L-glutamine is an essential amino acid for in vitro cell culture, serving as a primary source of carbon and nitrogen for the synthesis of nucleotides and amino acids.[12] However, L-glutamine is notoriously unstable in liquid media, spontaneously degrading into pyroglutamate and ammonia.[12] The accumulation of ammonia is toxic to cells, negatively affecting growth, viability, and protein production.[13]

Glycyl-L-glutamine, a stabilized dipeptide, overcomes this limitation. Its enhanced stability in aqueous solutions prevents the generation of toxic ammonia, ensuring a consistent and readily available source of L-glutamine for cells.[14]

Comparative Advantages over L-glutamine

| Feature | L-glutamine | Glycyl-L-glutamine |

| Stability in Media | Unstable, degrades rapidly at 37°C[13] | Highly stable, resistant to degradation |

| Ammonia Accumulation | Significant, leading to cytotoxicity[13] | Minimal, improving cell health and longevity |

| Cell Viability | Can be compromised by ammonia toxicity | Generally improved due to a more stable culture environment |

| Product Titer | Can be negatively impacted | Often enhanced due to improved cell health |

Experimental Protocols

Preparation of a 200 mM Glycyl-L-glutamine Monohydrate Stock Solution

This protocol is adapted from the standard procedure for preparing L-glutamine stock solutions.[15][16][17]

Materials:

-

Glycyl-L-glutamine monohydrate (MW: 221.21 g/mol )

-

Cell culture-grade water or 0.85% saline

-

Sterile container (e.g., beaker or flask)

-

Magnetic stirrer and stir bar

-

Sterile 0.22 µm filter unit

-

Sterile storage bottles/aliquot tubes

Procedure:

-

Calculate the required mass: To prepare 100 mL of a 200 mM stock solution, weigh out 4.424 g of Glycyl-L-glutamine monohydrate (Calculation: 0.2 mol/L * 0.1 L * 221.21 g/mol = 4.424 g).

-

Dissolution: In a sterile container, add the weighed powder to approximately 90 mL of cell culture-grade water or 0.85% saline.

-

Mixing: Place the container on a magnetic stirrer and mix until the powder is completely dissolved.

-

Volume Adjustment: Transfer the solution to a 100 mL sterile graduated cylinder and adjust the final volume to 100 mL with the solvent.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots and store at -20°C.[18]

Comparative Stability Assay of L-glutamine and Glycyl-L-glutamine

This protocol outlines a method to compare the stability of L-glutamine and Glycyl-L-glutamine in cell culture media using HPLC.[12][13]

Materials:

-

Basal cell culture medium (e.g., DMEM)

-

200 mM L-glutamine stock solution

-

200 mM Glycyl-L-glutamine monohydrate stock solution

-

Sterile vials

-

Incubator set at 37°C

-

HPLC system with a suitable column for amino acid analysis

Procedure:

-

Media Preparation: Prepare two batches of the basal cell culture medium, one supplemented with L-glutamine to a final concentration of 2 mM and the other with Glycyl-L-glutamine to a final concentration of 2 mM.

-

Incubation: Aliquot each medium into sterile, sealed vials. Take a sample from each at time zero and store at -80°C. Place the remaining vials in a 37°C incubator.

-

Sampling: At predetermined time points (e.g., 24, 48, 72, 96, and 120 hours), remove one vial of each medium from the incubator and store at -80°C until analysis.

-

HPLC Analysis: Analyze the concentration of L-glutamine and Glycyl-L-glutamine in the collected samples using a validated HPLC method for amino acid analysis.

-

Data Analysis: Plot the concentration of each compound against time to determine the degradation rate.

Cellular Uptake and Signaling Pathways

Glycyl-L-glutamine is utilized by cells through a process of extracellular and/or intracellular hydrolysis. The dipeptide is either cleaved by peptidases present on the cell membrane or in the extracellular environment, releasing free L-glutamine and glycine for cellular uptake, or it is transported into the cell by peptide transporters (like PEPT1) and then hydrolyzed by intracellular peptidases.[19][20][21]

Interaction with the mTOR Signaling Pathway

L-glutamine is a known activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[22][23] The activation of mTORC1 by glutamine is crucial for promoting protein synthesis and inhibiting autophagy.

Interestingly, the effects of glutamine dipeptides on mTOR signaling may differ. A study on porcine intestinal epithelial cells showed that while L-alanyl-L-glutamine stimulated mTOR activation similarly to free L-glutamine, Glycyl-L-glutamine treatment led to a decrease in mTOR phosphorylation.[24][25] This suggests that the choice of dipeptide could have distinct effects on cellular signaling and metabolism.

Conclusion

Glycyl-L-glutamine monohydrate is a superior alternative to L-glutamine for cell culture applications, offering enhanced stability and reducing the detrimental effects of ammonia accumulation. This technical guide provides the foundational knowledge and practical protocols for its effective use. Researchers should consider the specific cell type and experimental goals when choosing between different stabilized glutamine dipeptides, as they may elicit distinct cellular responses.

References

- 1. Glycyl-L-glutamine monohydraté | Dérivé pour la culture cellulaire [aminoacids-fr.com]

- 2. Glycyl-L-glutamine Monohydrate | Derivative for Cell Culture | Baishixing [aminoacids-en.com]

- 3. chembk.com [chembk.com]

- 4. faithful-chemical.com [faithful-chemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Gly-Gln 一水和物 - グリシルL-グルタミン [sigmaaldrich.com]

- 7. Glycyl-L-glutamine | 172669-64-6 | TCI AMERICA [tcichemicals.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Glycyl-L-Glutamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Glycyl-L-glutamine | C7H13N3O4 | CID 123913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. laboratorynotes.com [laboratorynotes.com]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. researchgate.net [researchgate.net]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characteristics and mechanism of glutamine-dipeptide absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Item - The role of glutamine in the regulation of mTOR signalling in pancreatic β-cells - University of Leicester - Figshare [figshare.le.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]

- 25. Alanyl-glutamine but not glycyl-glutamine improved the proliferation of enterocytes as glutamine substitution in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Glycyl-L-glutamine for Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-glutamine (Gly-Gln) is a dipeptide of significant interest in clinical nutrition and biomedical research. It serves as a highly stable and soluble precursor to L-glutamine, an amino acid crucial for numerous physiological processes, including immune function and intestinal health.[1] The inherent instability of L-glutamine in aqueous solutions presents challenges for its direct use in parenteral nutrition and cell culture media.[1] Glycyl-L-glutamine circumvents these limitations, offering enhanced stability during heat sterilization and storage.[2] This technical guide provides a comprehensive overview of the chemical synthesis and purification of Glycyl-L-glutamine for research applications. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers with the necessary knowledge to produce high-purity Gly-Gln for scientific investigation.

Introduction

L-glutamine is the most abundant free amino acid in the human body and plays a vital role in nitrogen transport, immune response, and gut barrier integrity. However, its limited solubility and instability in aqueous solutions have historically restricted its clinical and research applications.[1] Glycyl-L-glutamine, a dipeptide composed of glycine and L-glutamine, has emerged as a superior alternative. It is readily soluble in water, stable to heat sterilization, and is efficiently hydrolyzed in the body to release its constituent amino acids.[1][2] These properties make it an ideal component for parenteral nutrition formulations and a valuable tool in cell culture and biomedical research.[3]

This guide details established methods for the chemical synthesis and subsequent purification of Glycyl-L-glutamine, focusing on techniques accessible in a standard research laboratory.

Chemical Synthesis of Glycyl-L-glutamine

Several chemical synthesis strategies for Glycyl-L-glutamine have been developed, primarily involving the coupling of protected glycine and L-glutamine residues, followed by deprotection. Two common approaches are highlighted below: the N-tert-butoxycarbonyl (Boc) protection method and the chloroacetyl chloride method.

Synthesis via N-Boc Protection

This method involves the protection of the N-terminus of glycine with a Boc group, followed by condensation with L-glutamine, and subsequent deprotection.

Experimental Protocol:

-

Preparation of N-tert-butoxycarbonyl-glycine (Boc-Gly):

-

Dissolve glycine and sodium hydroxide in water.

-

Add an organic solvent such as acetone or tetrahydrofuran (THF).[4]

-

Cool the mixture to between -5°C and 0°C.[4]

-

Slowly add a solution of Boc anhydride (di-tert-butyl dicarbonate) in the same organic solvent.[4]

-

Allow the reaction to proceed at room temperature for several hours.[4]

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous solution with an immiscible organic solvent like tert-butyl methyl ether.[4]

-

Acidify the aqueous phase to a pH of 2 with an acid such as 6M hydrochloric acid.[4]

-

Extract the Boc-glycine into ethyl acetate.[4]

-

Dry the organic extract over anhydrous magnesium sulfate.[4] The resulting solution is used directly in the next step.

-

-

Coupling of Boc-Glycine with L-glutamine:

-

To the ethyl acetate solution of N-tert-butoxycarbonyl-glycine, add an organic base such as N-methylmorpholine or triethylamine.[4]

-

Cool the mixture to between -15°C and -5°C.

-

Add a chloroformate, for instance, isobutyl chloroformate, to form a mixed anhydride.[4]

-

In a separate vessel, dissolve L-glutamine in water and add an organic base.

-

Add the L-glutamine solution to the mixed anhydride solution while maintaining the low temperature.

-

Allow the reaction to stir for several hours at room temperature.

-

Separate the aqueous phase and acidify to precipitate the N-tert-butoxycarbonyl-glycyl-L-glutamine.

-

Filter and dry the product.

-

-

Deprotection to Yield Glycyl-L-glutamine:

-

Suspend the N-tert-butoxycarbonyl-glycyl-L-glutamine in dichloromethane.

-

Add trifluoroacetic acid and stir at room temperature to remove the Boc protecting group.[4]

-

Remove the dichloromethane under reduced pressure.[4]

-

Add a low-polarity solvent like diethyl ether to precipitate the crude Glycyl-L-glutamine.[4]

-

Filter and dry the crude product.[4]

-

Caption: Workflow for the synthesis of Glycyl-L-glutamine via N-Boc protection.

Synthesis via Chloroacetyl Chloride

This industrial method involves the acylation of L-glutamine with chloroacetyl chloride, followed by ammonolysis.

Experimental Protocol:

-

Acylation of L-glutamine:

-

Suspend L-glutamine in a mixture of purified water and toluene.[5]

-

Cool the mixture to between 8°C and 12°C with stirring.[5]

-

Simultaneously add a toluene solution of chloroacetyl chloride and an alkaline solution (e.g., NaOH) dropwise, maintaining the pH between 10.0 and 11.0.[5]

-

After the addition is complete, cool the mixture to 0-5°C and continue stirring for 0.5-1 hour.[5]

-

Allow the phases to separate and collect the aqueous phase containing N-chloroacetyl-L-glutamine.[5]

-

-

Ammonolysis:

-

The aqueous solution of N-chloroacetyl-L-glutamine is then subjected to ammonolysis under pressure by introducing ammonia gas.[5] This step replaces the chlorine atom with an amino group to form Glycyl-L-glutamine.

-

-

Isolation of Crude Product:

-

The resulting solution is concentrated, crystallized, filtered, and dried to obtain the crude Glycyl-L-glutamine product.[5]

-

Caption: Workflow for the synthesis of Glycyl-L-glutamine via chloroacetyl chloride.

Purification of Glycyl-L-glutamine

High purity is essential for research applications. The crude product from chemical synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. Common purification techniques include recrystallization and ion-exchange chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying crude Glycyl-L-glutamine.

Experimental Protocol:

-

Dissolution and Decolorization:

-

Crystallization:

-

To the hot filtrate, add an organic solvent such as ethanol or methanol under stirring to induce crystallization.[4] The volume ratio of the organic solvent to water can range from 1:5 to 5:1.[4]

-

Cool the solution to room temperature and then further cool to 0-8°C for several hours to maximize crystal formation.[4]

-

-

Isolation and Drying:

-

Collect the white crystals by suction filtration.

-

Dry the purified Glycyl-L-glutamine under reduced pressure.[4]

-

Table 1: Quantitative Data from Recrystallization Purification

| Parameter | Value | Reference |

| Purity (HPLC) | 99.5% - 99.7% | [4] |

| Specific Optical Rotation [α]²⁰D | -6.7° to -6.8° (c=10, 2N HCl) | [4] |

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating peptides based on their net charge.[6] It can be employed to achieve very high purity of Glycyl-L-glutamine.

Experimental Protocol:

-

Resin Selection and Preparation:

-

Select an appropriate ion-exchange resin. For instance, a WA-30 resin has been reported for the purification of Glycyl-L-glutamine.[5]

-

Prepare the resin according to the manufacturer's instructions, which typically involves washing and equilibration with a specific buffer.

-

-

Sample Loading and Elution:

-

Dissolve the crude Glycyl-L-glutamine in purified water.[5]

-

Load the solution onto the equilibrated ion-exchange column.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound Glycyl-L-glutamine using a salt gradient (e.g., increasing concentration of NaCl or KCl) or by changing the pH of the eluent.[7]

-

-

Fraction Collection and Analysis:

-

Collect fractions as the sample elutes from the column.

-

Analyze the fractions using a suitable analytical technique, such as HPLC, to identify those containing the pure product.

-

-

Desalting and Isolation:

-

Pool the pure fractions.

-

If a non-volatile salt was used for elution, a desalting step is necessary. This can be achieved using size-exclusion chromatography or by precipitating the product.

-

Concentrate the desalted solution and crystallize the final product as described in the recrystallization protocol.

-

Caption: General purification workflow for Glycyl-L-glutamine.

Analytical Characterization

The purity and identity of the synthesized Glycyl-L-glutamine should be confirmed using appropriate analytical techniques.

Table 2: Analytical Techniques for Glycyl-L-glutamine Characterization

| Technique | Purpose | Typical Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Reversed-phase column (e.g., C18), mobile phase of acetonitrile and a buffer (e.g., phosphate buffer), UV detection at a low wavelength (e.g., 215 nm).[8][9] |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | Can be coupled with HPLC (LC-MS) for enhanced specificity.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra to confirm the chemical structure. |

| Optical Rotation | Confirmation of stereochemical integrity. | Measured using a polarimeter. The specific rotation should fall within a defined range.[4] |

| Melting Point | Physical property characterization. | A sharp melting point indicates high purity.[3] |

Conclusion

The synthesis and purification of Glycyl-L-glutamine are well-established processes that can be readily implemented in a research setting. The choice of synthesis method may depend on the available starting materials and desired scale. Proper purification, primarily through recrystallization, is crucial for obtaining a high-purity product suitable for sensitive biological experiments. The protocols and data presented in this guide provide a solid foundation for researchers to produce and characterize Glycyl-L-glutamine for their scientific endeavors, ultimately facilitating further investigation into the therapeutic and physiological roles of this important dipeptide.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Development of an intravenous glutamine supply through dipeptide technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycyl-L-glutamine Monohydrate | Derivative for Cell Culture | Baishixing [aminoacids-en.com]

- 4. CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 5. CN112480208B - Industrial preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 6. gilson.com [gilson.com]

- 7. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

- 8. L-Glutamine | SIELC Technologies [sielc.com]

- 9. ijlpr.com [ijlpr.com]

Glycyl-L-glutamine Uptake Transporters in Different Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-glutamine (Gly-Gln), a stable dipeptide of glycine and L-glutamine, serves as a crucial nutrient source for rapidly proliferating cells, including various cancer cell lines. Its uptake into cells is a critical step for its subsequent hydrolysis and utilization of the constituent amino acids. This process is primarily mediated by specific transmembrane transporters, which are increasingly recognized as potential targets for drug delivery and therapeutic intervention. This technical guide provides a comprehensive overview of the key transporters involved in Gly-Gln uptake in different cell lines, with a focus on quantitative data, experimental methodologies, and the signaling pathways that regulate transporter expression and activity.

The primary transporters responsible for Gly-Gln uptake are the proton-coupled peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2), which exhibit broad substrate specificity for di- and tripeptides. Additionally, given that Gly-Gln is a source of glutamine, transporters with high affinity for glutamine, such as ASCT2 (SLC1A5), may also play a role in its transport, either directly or indirectly. The expression and functional activity of these transporters are often upregulated in cancer cells to meet their high metabolic demands.[1][2][3][4][5]

Quantitative Data on Glycyl-L-glutamine and Model Substrate Uptake

The kinetic parameters of dipeptide transport, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are essential for characterizing the efficiency and capacity of the uptake process. While specific kinetic data for Glycyl-L-glutamine is limited in the literature, data for the model dipeptide glycyl-sarcosine (Gly-Sar), a well-established PEPT1 substrate, provides valuable insights into PEPT1-mediated transport kinetics.

| Cell Line | Transporter | Substrate | Km (mM) | Vmax (nmol/mg protein/min) | Reference |

| Caco-2 | PEPT1 | Glycyl-sarcosine | 0.7 - 2.4 | 0.84 - 2.1 | [6] |

| PC-3 | PEPT1 | Glycyl-sarcosine | Not specified | Not specified | [6] |

| LNCaP | PEPT2 | Glycyl-sarcosine | Not specified | Not specified | [6] |

Note: The variability in Km and Vmax values for Gly-Sar in Caco-2 cells can be attributed to different experimental conditions and methods used to estimate passive uptake.[6]

Experimental Protocols

Radiolabeled Dipeptide Uptake Assay

This protocol describes a common method for measuring the uptake of a radiolabeled dipeptide, such as [14C]Gly-Gln or [3H]Gly-Sar, into cultured cells.

Materials:

-

Cultured cells (e.g., Caco-2, HT-29, MCF-7) grown to confluence in 24-well plates.

-

Radiolabeled dipeptide (e.g., [14C]Gly-Gln or [3H]Gly-Sar).

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with MES for acidic pH or HEPES for neutral pH).

-

Wash buffer (ice-cold phosphate-buffered saline, PBS).

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation cocktail.

-

Scintillation counter.

-

Protein assay reagent (e.g., BCA or Bradford).

Procedure:

-

Cell Culture: Seed cells in 24-well plates and grow to confluence. The origin of the cell bank can significantly impact transporter expression and function.[7]

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with pre-warmed uptake buffer at the desired pH (e.g., pH 6.0 for PEPT1-mediated uptake).

-

Initiation of Uptake: Add the uptake buffer containing the radiolabeled dipeptide at various concentrations to each well to initiate the uptake. For kinetic studies, a range of substrate concentrations bracketing the expected Km value should be used.

-

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 5-15 minutes). The incubation time should be within the linear range of uptake.

-

Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer.

-

Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

-

Quantification:

-

Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Use another aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.

-

-

Data Analysis:

-

Calculate the uptake rate as picomoles or nanomoles of substrate per milligram of protein per minute.

-

To determine the kinetic parameters (Km and Vmax), plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation.

-

To differentiate between transporter-mediated and passive uptake, perform control experiments. This can be achieved by measuring uptake at 4°C, in the presence of a competitive inhibitor (e.g., a high concentration of an unlabeled dipeptide), or in a buffer with a pH that inhibits the transporter's activity (e.g., pH 8.0 for PEPT1).[6]

-

Experimental Workflow for a Radiolabeled Dipeptide Uptake Assay

References

- 1. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PEPT1 is essential for the growth of pancreatic cancer cells: a viable drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Glutamine Metabolism for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c.web.umkc.edu [c.web.umkc.edu]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

Methodological & Application

Application Note and Protocol for Replacing L-glutamine with Glycyl-L-glutamine Monohydrate in Cell Culture

Introduction

L-glutamine is a crucial amino acid for the in vitro proliferation of mammalian cells, serving as a primary energy source and a precursor for nucleotide and protein synthesis.[1][2][3] Despite its importance, L-glutamine is notoriously unstable in aqueous solutions, such as cell culture media. It spontaneously degrades into pyrrolidone carboxylic acid and ammonia.[1][4] The accumulation of ammonia can be toxic to cells, negatively impacting cell viability, growth rates, and protein production, while the depletion of L-glutamine can lead to metabolic stress.[1][5][6]

To overcome these limitations, stabilized dipeptide forms of L-glutamine have been developed. Glycyl-L-glutamine monohydrate is a highly stable and soluble dipeptide that serves as an effective substitute for L-glutamine in cell culture media.[7][8] Cells readily take up Glycyl-L-glutamine, where intracellular peptidases release free L-glutamine and glycine, ensuring a consistent and controlled supply of this essential amino acid. This application note provides a detailed protocol for the substitution of L-glutamine with Glycyl-L-glutamine monohydrate to enhance cell culture performance and reproducibility.

Comparative Analysis: L-glutamine vs. Glycyl-L-glutamine Monohydrate

The use of Glycyl-L-glutamine monohydrate offers significant advantages over traditional L-glutamine supplementation due to its enhanced stability. A summary of their key properties is presented below.

Table 1: Comparison of Physicochemical Properties

| Property | L-glutamine | Glycyl-L-glutamine Monohydrate |

| Molecular Formula | C₅H₁₀N₂O₃ | C₇H₁₃N₃O₄ · H₂O[9] |

| Molecular Weight | 146.14 g/mol | 221.21 g/mol [9] |

| Appearance | White crystalline powder[2] | White crystalline powder[7][10] |

| Solubility in Water | Soluble[2] | Soluble[10] |

| Stability in Solution | Unstable; degrades at 37°C.[1] | Highly stable in aqueous solution.[7][11] |

| Degradation Products | Ammonia, Pyroglutamic Acid[1] | Glycine, L-glutamine (via enzymatic cleavage) |

| Primary Cellular Uptake | Specific amino acid transporters | Peptide transporters |

Signaling Pathways and Cellular Utilization

The instability of L-glutamine in culture media leads to a buildup of ammonia, which can disrupt cellular processes. Glycyl-L-glutamine provides a stable source, releasing L-glutamine only after being internalized by the cell, thus avoiding the issue of ammonia accumulation in the medium.

Caption: Degradation pathway of L-glutamine in cell culture media.

Caption: Cellular uptake and utilization of Glycyl-L-glutamine.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol details the preparation of 200 mM stock solutions. Glycyl-L-glutamine monohydrate is substituted for L-glutamine on an equimolar basis.

Table 2: Reagents for 200 mM Stock Solutions (100 mL)

| Component | L-glutamine Stock | Glycyl-L-glutamine Monohydrate Stock |

| Compound | L-glutamine Powder | Glycyl-L-glutamine Monohydrate Powder |

| Mass Required | 2.92 g | 4.42 g |

| Solvent | 0.85% Saline or PBS | 0.85% Saline or PBS |

| Final Volume | 100 mL | 100 mL |

Methodology:

-

Weighing: Accurately weigh the required amount of amino acid powder (2.92 g for L-glutamine or 4.42 g for Glycyl-L-glutamine monohydrate).

-

Dissolution: Add the powder to approximately 90 mL of 0.85% saline or Phosphate Buffered Saline (PBS) in a sterile container. Stir with a sterile magnetic stir bar until the powder is completely dissolved.[12] Warming the solution to 37°C can aid in the dissolution of L-glutamine.

-

Volume Adjustment: Adjust the final volume to 100 mL with the solvent.

-

Sterilization: Immediately sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.[12]

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots. Store frozen at -20°C.[7][12] L-glutamine solutions should be used within a few weeks, whereas Glycyl-L-glutamine solutions are stable for a longer duration.

Protocol 2: Substitution in Cell Culture Media

Glycyl-L-glutamine monohydrate should be used at the same molar concentration as L-glutamine. Most standard media require a final concentration of 2 to 4 mM.

Example for a 2 mM Final Concentration in 500 mL of Medium:

-

From a 200 mM L-glutamine stock: Add 5 mL of the stock solution to 495 mL of basal medium.

-

From a 200 mM Glycyl-L-glutamine monohydrate stock: Add 5 mL of the stock solution to 495 mL of basal medium.

Procedure:

-

Thaw the 200 mM stock solution of Glycyl-L-glutamine monohydrate.

-

Aseptically add the calculated volume of the stock solution to the basal medium (which should not contain L-glutamine).

-

Add other required supplements, such as fetal bovine serum (FBS) and antibiotics.

-

The complete medium is now ready for use. Store at 2-8°C. The medium containing Glycyl-L-glutamine will have an extended shelf life compared to medium with L-glutamine.[7]

Protocol 3: Experimental Validation of Substitution

To confirm the benefits of substitution, a comparative study can be performed.

Caption: Workflow for validating the substitution protocol.

Methodology:

-

Cell Seeding: Seed a cell line of interest (e.g., CHO, Hybridoma, HEK293) into two sets of culture plates or flasks at an identical density.

-

Culture Conditions: Culture one set of cells in a complete medium containing L-glutamine (e.g., 2 mM) and the other set in a medium containing an equimolar concentration of Glycyl-L-glutamine monohydrate.

-

Time-Course Analysis: At regular intervals (e.g., 24, 48, 72, and 96 hours), perform the following analyses:

-

Cell Growth and Viability: Determine the viable cell density and percent viability using a hemocytometer and Trypan Blue exclusion, or a metabolic assay like MTT.

-

Ammonia Measurement: Collect a sample of the culture supernatant. Measure the ammonia concentration using a commercially available ammonia assay kit.

-

-

Data Analysis: Plot the viable cell density and ammonia concentration over time for both conditions.

Table 3: Expected Outcome of Validation Experiment

| Parameter | L-glutamine Supplemented Medium | Glycyl-L-glutamine Supplemented Medium | Expected Benefit |

| Peak Viable Cell Density | Lower | Higher | Improved cell proliferation and culture longevity. |

| Culture Viability | Declines faster | Maintained for longer | Reduced cytotoxicity from ammonia. |

| Ammonia Concentration | Increases significantly over time | Remains low and stable | Less toxic environment for cells.[1][13] |

| Product Titer (if applicable) | May be reduced | Often enhanced | Improved cellular health and productivity.[13] |

Conclusion

Replacing L-glutamine with Glycyl-L-glutamine monohydrate is a straightforward and effective strategy to improve the stability and performance of cell culture media. This substitution minimizes the accumulation of toxic ammonia, leading to more consistent cell growth, higher cell viability, and potentially increased protein yields.[13] The provided protocols offer a clear guide for researchers to implement this change and enhance the reliability and reproducibility of their cell culture experiments.

References

- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 2. Glutamine - Wikipedia [en.wikipedia.org]

- 3. L-Glutamine USP GMP Grade for Protein Production - CAS 56-85-9 -Pfanstiehl [pfanstiehl.com]

- 4. Chemical decomposition of glutamine in cell culture media: effect of media type, pH, and serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The concentrations of glutamine and ammonia in commercially available cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycyl-L-glutamine Monohydrate | Derivative for Cell Culture | Baishixing [aminoacids-en.com]

- 8. CN112480208B - Industrial preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 9. Gly-Gln 一水合物 - 甘氨酰-L-谷氨酰胺 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. Influence of glutamine and glycyl-glutamine on in vitro lymphocyte proliferation in children with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. openaccessjournals.com [openaccessjournals.com]

Revolutionizing CHO Cell Fed-Batch Cultures: The Strategic Use of Glycyl-L-glutamine for Enhanced Stability and Productivity

Application Note

Introduction

In the realm of biopharmaceutical production, Chinese Hamster Ovary (CHO) cells are the cornerstone for manufacturing complex therapeutic proteins, particularly monoclonal antibodies (mAbs). Fed-batch culture is the predominant operational strategy to achieve high cell densities and product titers. A critical component of the culture media is L-glutamine, an essential amino acid that serves as a primary energy and nitrogen source. However, the inherent instability of L-glutamine in liquid media leads to its spontaneous degradation into ammonia and pyroglutamate.[1] Accumulated ammonia is toxic to CHO cells, impeding cell growth, reducing viability, and adversely affecting protein production and quality, including glycosylation patterns.[2]

To circumvent these limitations, the use of stabilized dipeptides of L-glutamine, such as Glycyl-L-glutamine, has emerged as a superior alternative. This application note details the advantages of substituting L-glutamine with Glycyl-L-glutamine in CHO cell fed-batch culture media, supported by experimental data and detailed protocols. Glycyl-L-glutamine is a stable dipeptide that is enzymatically cleaved by the cells to release L-glutamine and glycine on demand, thereby preventing the accumulation of ammonia in the culture medium. This controlled release mechanism leads to a more stable culture environment, enhanced cell growth and viability, and ultimately, higher product yields. While the specific data presented herein is based on studies utilizing the analogous dipeptide L-alanyl-L-glutamine, the principles and observed benefits are directly applicable to the use of Glycyl-L-glutamine.[3]

Advantages of Using Glycyl-L-glutamine

-

Enhanced Stability: Glycyl-L-glutamine is significantly more stable in aqueous solutions compared to free L-glutamine, preventing spontaneous degradation and the subsequent release of ammonia.[3]

-

Reduced Ammonia Accumulation: By providing a stable source of L-glutamine that is consumed as needed, the accumulation of toxic ammonia in the culture medium is drastically reduced.[3][4][5]

-

Improved Cell Growth and Viability: The reduction in ammonia toxicity leads to a healthier cellular environment, resulting in higher viable cell densities (VCD) and prolonged culture viability.[3]

-

Increased Product Titer: Healthier and more productive cells translate to a significant increase in the final product titer.[3][6]

-

Consistent Product Quality: A more stable and controlled culture environment contributes to more consistent post-translational modifications, including glycosylation.[2]

Data Presentation

The following tables summarize quantitative data from a study comparing the use of L-glutamine with L-alanyl-L-glutamine (a comparable stabilized dipeptide) in a fed-batch culture of a mAb-producing POTELLIGENT™ CHO cell line.[3]

Table 1: Effect of L-alanyl-L-glutamine on Viable Cell Density (VCD) in Shake Flask Culture [3]

| Supplement Combination (Basal/Feed) | Peak Viable Cell Density (x 10⁵ cells/mL) |

| L-glutamine / L-glutamine | 47.68 |

| L-glutamine / L-alanyl-L-glutamine | 45.83 |

| L-alanyl-L-glutamine / L-alanyl-L-glutamine | < 45.83 (slower growth) |

Table 2: Impact of L-alanyl-L-glutamine on Monoclonal Antibody (mAb) Titer in Shake Flask Culture [3]

| Supplement Combination (Basal/Feed) | Final mAb Titer (mg/L) |

| L-glutamine / L-glutamine | 246 |

| L-glutamine / L-alanyl-L-glutamine | 441 |

| L-alanyl-L-glutamine / L-alanyl-L-glutamine | 478 |

Table 3: Influence of L-alanyl-L-glutamine on Specific Production Rate (SPR) in Shake Flask Culture [3]

| Supplement Combination (Basal/Feed) | Relative Specific Production Rate |

| L-glutamine / L-glutamine | Baseline |

| L-glutamine / L-alanyl-L-glutamine | Higher than Baseline |

| L-alanyl-L-glutamine / L-alanyl-L-glutamine | Highest |

Table 4: Comparison of L-glutamine and L-alanyl-L-glutamine in a Bioreactor Setting (Cell Line 12C-5) [3]

| Parameter | L-glutamine / L-glutamine | L-alanyl-L-glutamine / L-alanyl-L-glutamine |

| Final mAb Titer (mg/L) | 171 | 341 |

| Relative Specific Production Rate | ~1x | ~2x |

Signaling and Metabolic Pathways

The substitution of L-glutamine with Glycyl-L-glutamine fundamentally alters the cellular metabolic landscape by mitigating ammonia-induced stress. The primary mechanism involves the glutamine synthetase (GS) pathway. In standard media, excess L-glutamine is catabolized via glutaminolysis, producing glutamate and ammonia.[1] High levels of extracellular ammonia can inhibit cell growth and alter metabolic fluxes.[2][7]

With Glycyl-L-glutamine, the dipeptide is transported into the cell and intracellularly hydrolyzed to release L-glutamine and glycine. This controlled intracellular release prevents the extracellular accumulation of ammonia. The released L-glutamine then enters the central carbon metabolism, primarily feeding into the TCA cycle via conversion to glutamate and then α-ketoglutarate.[6][8] This efficient utilization of glutamine supports energy production and provides precursors for nucleotide and amino acid synthesis, which are crucial for cell growth and protein production.[9] The reduction of ammonia stress also positively impacts the efficiency of the TCA cycle and can lead to a more favorable metabolic state with reduced lactate production.[4][5]

Caption: Glutamine metabolism in CHO cells.

Experimental Protocols

This section provides a detailed methodology for evaluating the impact of Glycyl-L-glutamine in a CHO cell fed-batch culture, based on established protocols.[3][10]

Cell Line and Culture Maintenance

-

Cell Line: A recombinant CHO cell line producing a monoclonal antibody (e.g., CHO-K1, CHO-S, or a proprietary line).

-

Maintenance Medium: A chemically defined basal medium (e.g., CD CHO, EX-CELL 302) supplemented with 4-8 mM L-glutamine (for the control) or an equimolar concentration of Glycyl-L-glutamine.

-

Culture Conditions: Maintain cells in suspension culture in shake flasks or spinners at 37°C, 5-8% CO₂, and appropriate agitation (e.g., 100-125 rpm). Subculture cells every 2-3 days to maintain viability above 95%.

Fed-Batch Culture Experiment

-

Bioreactors/Flasks: Perform experiments in appropriately sized shake flasks (e.g., 250 mL) or benchtop bioreactors (e.g., 1-5 L).

-

Inoculation: Inoculate the production medium at a seeding density of 0.3 - 1.0 x 10⁶ viable cells/mL.

-

Production Media:

-

Control Group: Basal medium supplemented with a standard concentration of L-glutamine (e.g., 6 mM).

-

Test Group: Basal medium supplemented with an equimolar concentration of Glycyl-L-glutamine.

-

-

Feeding Strategy:

-

Feed Medium: A concentrated, chemically defined feed medium. Prepare two versions: one containing L-glutamine and the other containing an equimolar amount of Glycyl-L-glutamine.

-

Schedule: Begin feeding on day 3 or 4 of the culture and continue every 1-3 days until the end of the culture (typically 14-21 days). The feeding volume can be a fixed percentage of the initial culture volume (e.g., 2.5-10%) or based on nutrient consumption rates (e.g., to maintain glucose at a target concentration).[10]

-

-

Process Parameters (for bioreactors):

-

Temperature: 35-37°C (a temperature shift to 30-34°C can be implemented during the stationary phase to enhance productivity).

-

pH: Maintain at 6.9-7.2 using CO₂ and a base solution (e.g., sodium carbonate).

-

Dissolved Oxygen (DO): Control at 30-50% air saturation.

-

Agitation: Set to ensure adequate mixing without causing excessive shear stress.

-

Caption: Experimental workflow for fed-batch culture.

Analytical Methods

-

Cell Density and Viability: Use an automated cell counter (e.g., Vi-CELL) or hemocytometer with trypan blue exclusion.

-

Metabolite Analysis: Measure concentrations of glucose, lactate, ammonia, and amino acids using a biochemistry analyzer (e.g., BioProfile FLEX2) or HPLC.[8]

-

Product Titer: Quantify the concentration of the recombinant protein (e.g., mAb) using methods such as Protein A HPLC, ELISA, or Octet.

-

Product Quality: Analyze glycosylation patterns and other critical quality attributes using appropriate analytical techniques (e.g., mass spectrometry, capillary electrophoresis).

Conclusion

The substitution of L-glutamine with the stable dipeptide Glycyl-L-glutamine in CHO cell fed-batch culture media presents a robust strategy to mitigate the detrimental effects of ammonia accumulation. This approach leads to a more stable and controlled culture environment, resulting in improved cell growth, prolonged viability, and significantly enhanced product titers. The provided protocols offer a framework for researchers and drug development professionals to implement and evaluate the benefits of Glycyl-L-glutamine in their specific CHO cell culture processes, paving the way for more efficient and reliable biopharmaceutical manufacturing.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of ammonia on CHO cell growth, erythropoietin production, and glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of ammonia and lactate through the coupling of glutamine synthetase selection and downregulation of lactate dehydrogenase-A in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Reduction of metabolic waste products, ammonia and lactate, through th" by Soo Min Noh, Jin Hyoung Park et al. [dc.engconfintl.org]

- 6. Metabolic characteristics of recombinant Chinese hamster ovary cells expressing glutamine synthetase in presence and absence of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of ammonium and lactate on growth and metabolism of a recombinant Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of glutamine metabolism in CHO cells by dynamic metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. bioprocessintl.com [bioprocessintl.com]

Determining Glycyl-L-glutamine Concentration in Media: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to accurately determine the concentration of Glycyl-L-glutamine in cell culture media. Glycyl-L-glutamine, a stable dipeptide of glycine and L-glutamine, is increasingly used as a substitute for free L-glutamine in cell culture media to prevent the degradation of L-glutamine into ammonia, which can be toxic to cells.[1][2][3] Accurate quantification of Glycyl-L-glutamine is crucial for optimizing cell culture conditions, monitoring nutrient consumption, and ensuring process consistency in biopharmaceutical production.

This guide covers three primary analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzymatic Assays. Each method is presented with a summary of its quantitative performance, a detailed experimental protocol, and a workflow diagram.

Methods Overview and Data Presentation

The choice of method for determining Glycyl-L-glutamine concentration depends on the required sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key quantitative performance parameters for each of the described methods.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assay |

| Principle | Separation based on polarity, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Enzymatic conversion to a detectable product (e.g., NADH, colorimetric/fluorometric signal). |

| Linearity (r²) | > 0.999 | > 0.999 | Typically > 0.99 |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~5 nM | ~23 µM (Colorimetric) |

| Limit of Quantitation (LOQ) | ~0.35 µg/mL | ~5-10 nM | ~1.56 µM (Fluorometric) |

| Precision (%RSD) | < 5% | < 10% | < 10% |

| Accuracy (% Recovery) | 93-112% | 82-113% | 90-110% |

| Sample Preparation | Minimal, often direct injection after dilution and filtration. | Protein precipitation and filtration are common. | Can often be used with minimal sample preparation, but deproteinization may be required. |

| Throughput | Moderate to High | High | High (especially in 96-well plate format) |

| Specificity | Good, but can be susceptible to interference from co-eluting compounds. | Excellent, highly specific due to mass-based detection. | High, dependent on enzyme specificity. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the quantification of amino acids and dipeptides. This protocol describes a reversed-phase HPLC method with UV detection.

Experimental Workflow: HPLC Analysis

Caption: Workflow for Glycyl-L-glutamine analysis by HPLC.

Protocol:

-

Sample Preparation:

-

Collect cell culture media samples and centrifuge at 10,000 x g for 10 minutes to remove cells and debris.

-

Dilute the supernatant with mobile phase to a concentration within the linear range of the assay.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile is commonly used. For example, a mobile phase of 0.05 M phosphate buffer (pH 4) and acetonitrile (30:70 v/v) can be effective.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of Glycyl-L-glutamine standard in the mobile phase.

-

Perform serial dilutions to create a series of standards with known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Data Analysis:

-

Inject the standards and samples into the HPLC system.

-

Identify the Glycyl-L-glutamine peak based on its retention time compared to the standard.

-

Generate a standard curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of Glycyl-L-glutamine in the samples by interpolating their peak areas on the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the quantification of Glycyl-L-glutamine, especially in complex matrices.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for Glycyl-L-glutamine analysis by LC-MS/MS.

Protocol:

-

Sample Preparation:

-

To 100 µL of cell culture medium, add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-